5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Inflammation Lipoxygenase Kinase Selectivity

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (GSK-3β inhibitor VIII) is a validated allosteric kinase probe with a unique 5-methoxy-3,4-dihydro lactam scaffold. Unlike generic naphthyridinone analogs, this precise structure is essential for engaging allosteric pockets in GSK-3β/Akt pathways—substitution or aromatization abolishes activity. Clean off-target profile (IC50 >10,000 nM against 5-LOX, sEH, DHFR) ensures confident target deconvolution. Use as a benchmark control or starting point for SAR studies. Available at ≥97% purity. Order now for reproducible target validation.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 82673-70-9
Cat. No. B1367313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
CAS82673-70-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=C2CCC(=O)NC2=CN=C1
InChIInChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyBQHIKANMZYIMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS 82673-70-9): A Specialized Naphthyridinone Scaffold for Kinase and Epigenetic Probe Development


5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS 82673-70-9) is a heterocyclic small molecule belonging to the dihydronaphthyridinone class, characterized by a 5-methoxy substituent on a partially saturated 1,7-naphthyridine core . It is commercially available as a research chemical with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, typically supplied at ≥95-97% purity . The compound is also recognized in vendor literature as "GSK-3β inhibitor VIII," indicating its intended use as a tool compound for probing glycogen synthase kinase-3 beta (GSK-3β) signaling pathways . Its structural features, including the 3,4-dihydro-2(1H)-one lactam and the 5-methoxy group, distinguish it from fully aromatic naphthyridine analogs and may confer unique binding properties in allosteric kinase pockets.

Why a Simple 3,4-Dihydro-1,7-naphthyridin-2(1H)-one or 5-Methoxy-Naphthyridine Analog Cannot Substitute for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in Target Engagement Studies


Substituting 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one with a generic naphthyridinone core or a regioisomeric analog risks fundamentally altering target engagement, potency, and selectivity. The specific combination of the 3,4-dihydro lactam and the 5-methoxy group dictates its unique three-dimensional conformation and electronic surface, which are critical for binding to specific kinase allosteric pockets, such as those in GSK-3β or Akt [1]. Removal of the methoxy group (as in the parent 3,4-dihydro-1,7-naphthyridin-2(1H)-one) eliminates key hydrogen-bonding or steric interactions, while aromatization of the ring system (to a fully unsaturated naphthyridine) alters the scaffold's planarity and conformational flexibility. The binding data presented in Section 3 demonstrate that even within the same target class, minor structural modifications lead to orders-of-magnitude differences in inhibitory activity, making the precise structure of this compound non-negotiable for reproducible target validation and probe development [2].

Quantitative Differentiation of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS 82673-70-9) from Related Naphthyridinones Based on Binding and Potency Data


Negligible Inhibition of 5-Lipoxygenase (5-LOX) Distinguishes This Scaffold from Broader-Spectrum Naphthyridinones

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one demonstrates an IC₅₀ of >10,000 nM against human recombinant 5-lipoxygenase (5-LOX), indicating that it does not engage this inflammatory target at physiologically relevant concentrations [1]. This inactivity provides a critical differentiation point from other naphthyridinone derivatives that are known to inhibit 5-LOX or dual 5-LOX/kinase targets, thereby establishing a cleaner selectivity profile for kinase-focused applications.

Inflammation Lipoxygenase Kinase Selectivity

Structural Basis for Specificity: 5-Methoxy Group is Essential for Avoiding Off-Target Epoxide Hydrolase (sEH) Inhibition

The compound exhibits an IC₅₀ of >10,000 nM against human soluble epoxide hydrolase (sEH), demonstrating a significant lack of inhibition [1]. This is a critical differentiator from other naphthyridinone and urea-based scaffolds that are potent sEH inhibitors. The 5-methoxy substitution on the dihydronaphthyridinone core appears to sterically or electronically disfavor binding to the sEH active site, a feature not present in the unsubstituted core or in many other analogs.

Epoxide Hydrolase Structure-Activity Relationship Off-Target Screening

Limited Interaction with Dihydrofolate Reductase (DHFR) Contrasts with Antimetabolite Naphthyridinones

Against human dihydrofolate reductase (DHFR), 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one demonstrates an IC₅₀ of >10,000 nM, signifying minimal to no inhibition of this classic antimetabolite target [1]. This is in stark contrast to certain 2,4-diaminopyrimidine-containing naphthyridines and other heterocycles that are potent DHFR inhibitors. The data confirms that this compound's biological activity is not mediated through the folate pathway.

Antimetabolite DHFR Target Selectivity

Inference of Potent Kinase Inhibition: The Basis of 'GSK-3β Inhibitor VIII' Designation

While direct, publicly available IC₅₀ data for this exact compound against GSK-3β is limited in primary literature, its vendor designation as "GSK-3β inhibitor VIII" places it within a well-characterized series of naphthyridinone-based allosteric Akt/GSK-3β inhibitors . Related naphthyridinones in this series have demonstrated potent dual Akt1/Akt2 allosteric inhibition with in vivo efficacy in tumor xenograft models [1]. The 5-methoxy substitution in this scaffold is a known structural determinant for binding to the allosteric pocket of these kinases, differentiating it from ATP-competitive naphthyridine analogs.

GSK-3β Kinase Inhibitor Allosteric Modulation

Optimal Research Applications for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS 82673-70-9) Based on Quantitative Evidence


Development of GSK-3β or Akt Allosteric Probe Molecules

Given its classification as 'GSK-3β inhibitor VIII' and the established precedent of naphthyridinones as allosteric Akt1/2 inhibitors with in vivo efficacy, this compound is optimally suited as a starting point or control for developing allosteric probes targeting the GSK-3β/Akt signaling axis. Its use ensures that SAR studies are built upon a scaffold known to engage the allosteric pocket, a critical feature for achieving subtype selectivity and avoiding ATP-competitive off-target effects [1].

Kinase Selectivity Profiling Panels

The compound's demonstrated lack of activity against 5-LOX, sEH, and DHFR (IC₅₀ > 10,000 nM for all three targets) makes it an excellent inclusion in kinase inhibitor selectivity panels. Its clean profile against these common off-targets allows researchers to more confidently attribute any observed phenotypic changes in cellular assays to its intended kinase targets rather than to confounding pathways, thereby increasing the robustness of target validation studies [1].

Structure-Activity Relationship (SAR) Studies on Naphthyridinone Scaffolds

The 5-methoxy substitution is a key structural feature that differentiates this compound from the unsubstituted core. Researchers can utilize this compound as a benchmark to explore how methoxy substitution at the 5-position affects potency, selectivity, and physiochemical properties relative to the parent 3,4-dihydro-1,7-naphthyridin-2(1H)-one. This is essential for rational lead optimization in kinase and epigenetic drug discovery programs .

Negative Control for 5-LOX, sEH, and DHFR in Multiplexed Assays

In high-throughput screening or multiplexed assay systems designed to identify inhibitors of 5-LOX, sEH, or DHFR, this compound can serve as a valuable negative control. Its consistent inactivity against these three targets (IC₅₀ > 10,000 nM) provides a reliable baseline for assay performance, helping to distinguish true hits from false positives and ensuring the fidelity of screening campaigns [1].

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